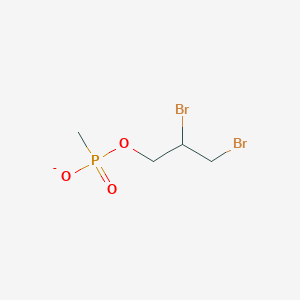![molecular formula C15H17NO3Si B14304867 3-[Tri(furan-2-yl)silyl]propan-1-amine CAS No. 113200-89-8](/img/structure/B14304867.png)
3-[Tri(furan-2-yl)silyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Tri(furan-2-yl)silyl]propan-1-amine is a chemical compound characterized by the presence of a silicon atom bonded to three furan-2-yl groups and a propan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(furan-2-yl)silyl]propan-1-amine typically involves the reaction of furan-2-yl derivatives with silicon-based reagents under controlled conditions. One common method involves the use of tri(furan-2-yl)silane as a precursor, which is then reacted with propan-1-amine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[Tri(furan-2-yl)silyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while reduction can produce furan-2-yl alcohols .
Scientific Research Applications
3-[Tri(furan-2-yl)silyl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[Tri(furan-2-yl)silyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction is mediated by the unique structural features of the compound, including the presence of furan-2-yl groups and the silicon atom .
Comparison with Similar Compounds
Similar Compounds
- 3-[Tri(furan-2-yl)silyl]propan-1-amine shares similarities with other silicon-containing compounds such as tri(furan-2-yl)silane and tri(furan-2-yl)methane.
- These compounds also feature furan-2-yl groups bonded to a central atom, but differ in their specific structural arrangements and functional groups .
Uniqueness
What sets this compound apart is its combination of a silicon atom with three furan-2-yl groups and a propan-1-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
113200-89-8 |
|---|---|
Molecular Formula |
C15H17NO3Si |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
3-[tris(furan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C15H17NO3Si/c16-8-4-12-20(13-5-1-9-17-13,14-6-2-10-18-14)15-7-3-11-19-15/h1-3,5-7,9-11H,4,8,12,16H2 |
InChI Key |
WQULMNZBKQTEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Si](CCCN)(C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


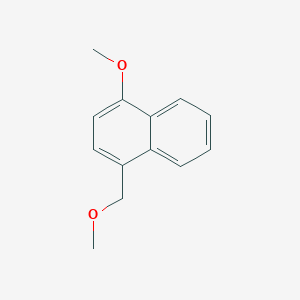
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
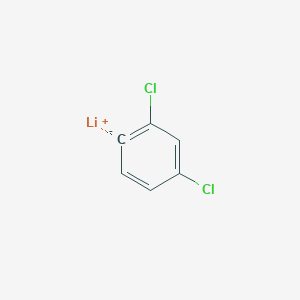
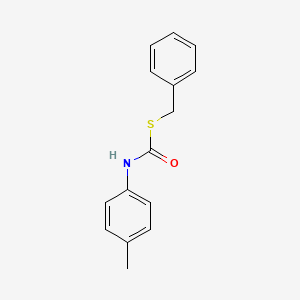
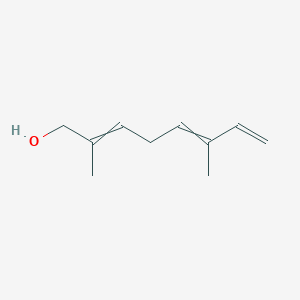

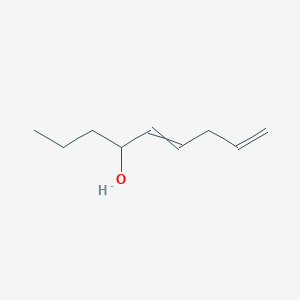
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
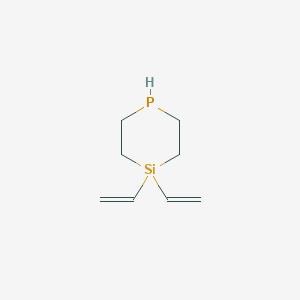
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
